![molecular formula C10H17ClN2O3 B1422463 [(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride CAS No. 1258640-43-5](/img/structure/B1422463.png)

[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride

Vue d'ensemble

Description

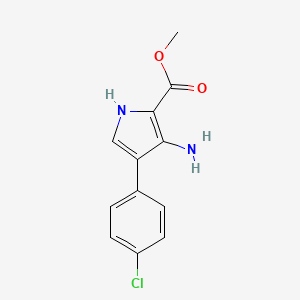

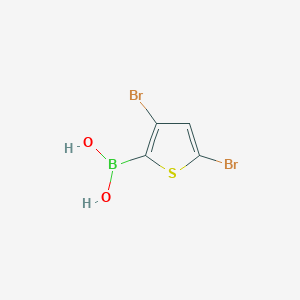

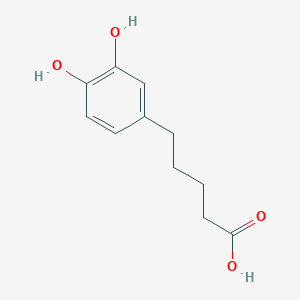

“[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 1258640-43-5 . It has a molecular weight of 248.71 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(2,3,4-trimethoxybenzyl)hydrazine hydrochloride . The InChI code is 1S/C10H16N2O3.ClH/c1-13-8-5-4-7(6-12-11)9(14-2)10(8)15-3;/h4-5,12H,6,11H2,1-3H3;1H .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 248.71 . It is stored at a temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Anti-Cancer Activity

The trimethoxyphenyl (TMP) moiety, which is a part of [(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride, has been identified as a pharmacophore in various potent agents exhibiting diverse bioactivity effects . This compound has shown promise in inhibiting key proteins involved in cancer progression such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . By targeting these proteins, it may interfere with cancer cell growth and survival, offering a potential pathway for therapeutic intervention.

Anti-Microbial Properties

Research indicates that compounds containing the TMP group have notable anti-fungal and anti-bacterial properties . This includes activity against challenging pathogens like Helicobacter pylori and Mycobacterium tuberculosis , suggesting potential applications in treating infections caused by these organisms.

Anti-Viral Applications

The TMP-based compounds have also been reported to exhibit antiviral activity, with potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . This broad-spectrum antiviral activity could be crucial in the development of new therapies for these diseases.

Anti-Parasitic Effects

Compounds with the TMP pharmacophore have demonstrated significant efficacy against parasites like Leishmania , Malaria , and Trypanosoma . These findings highlight the potential of [(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride in the development of anti-parasitic medications.

Neuroprotective Potential

The TMP group has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties . This suggests that [(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride could be researched further for its potential neuroprotective benefits, possibly aiding in the treatment of various neurological disorders.

Tubulin Polymerization Inhibition

This compound plays a critical role in the fitting of analogs into the colchicine binding site of the αβ-tubulin heterodimer . This action is essential in the inhibition of tubulin polymerization, a process vital for cell division, making it a target for anti-cancer drugs.

Heat Shock Protein Inhibition

The TMP moiety has been shown to effectively inhibit heat shock protein 90 (Hsp90) . Hsp90 is a chaperone protein that assists other proteins in folding properly, stabilizing proteins against heat stress, and aiding in protein degradation. Its inhibition is a strategy in cancer therapy as it can affect multiple signaling pathways.

Histone Lysine-Specific Demethylase Inhibition

Histone lysine-specific demethylase 1 (HLSD1) is another target inhibited by TMP-containing compounds . HLSD1 is involved in gene expression regulation by modifying histones, and its inhibition can lead to reactivation of tumor suppressor genes, providing another avenue for cancer treatment.

Safety and Hazards

Propriétés

IUPAC Name |

(2,3,4-trimethoxyphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3.ClH/c1-13-8-5-4-7(6-12-11)9(14-2)10(8)15-3;/h4-5,12H,6,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAKEKZCFQRUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CNN)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1422386.png)

![[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1422387.png)

![N-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride](/img/structure/B1422388.png)

![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1422397.png)